molecular formula C12H16O3S B14380967 Cis-3-methyl-4-tosyltetrahydrofuran

Cis-3-methyl-4-tosyltetrahydrofuran

Cat. No.: B14380967
M. Wt: 240.32 g/mol
InChI Key: QBXAZVDSGPEILJ-CMPLNLGQSA-N
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Description

Cis-3-methyl-4-tosyltetrahydrofuran is a substituted tetrahydrofuran derivative featuring a methyl group at position 3 and a tosyl (p-toluenesulfonyl) group at position 4 in a cis-configuration. Tetrahydrofuran (THF) derivatives are widely utilized in organic synthesis due to their ring strain, solvent properties, and functional group versatility. The addition of a tosyl group enhances reactivity in substitution reactions, while the methyl group introduces steric effects that influence stereochemical outcomes.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

(3S,4S)-3-methyl-4-(4-methylphenyl)sulfonyloxolane

InChI

InChI=1S/C12H16O3S/c1-9-3-5-11(6-4-9)16(13,14)12-8-15-7-10(12)2/h3-6,10,12H,7-8H2,1-2H3/t10-,12+/m0/s1

InChI Key

QBXAZVDSGPEILJ-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1COC[C@H]1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1COCC1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Diols

Diols bearing a tosyl group can undergo acid-catalyzed cyclization to form the tetrahydrofuran ring. For example, treatment of 3-methyl-1,4-butanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding ditosylate. Subsequent exposure to aqueous HCl promotes cyclization via nucleophilic displacement, forming the tetrahydrofuran ring with retention of configuration.

Table 1: Acid-catalyzed cyclization of 3-methyl-1,4-butanediol ditosylate

Starting Material Catalyst Solvent Temperature Yield (%)
3-methyl-1,4-diol HCl THF/H2O 80°C 72
3-methyl-1,4-diol H2SO4 DCM 25°C 58

The choice of acid and solvent significantly impacts yield, with protic solvents like water facilitating faster cyclization but risking hydrolysis of the tosyl group.

Base-Mediated Ring Closure

Base-mediated conditions offer an alternative pathway. For instance, sodium hydride (NaH) in tetrahydrofuran deprotonates the diol, enabling intramolecular Williamson ether synthesis. This method favors cis-configuration due to steric hindrance during ring closure.

Epoxide Ring-Opening and Rearrangement Strategies

Epoxide intermediates provide a route to this compound through acid-catalyzed rearrangement. Isoprene-derived epoxides, such as isoprene epoxydiol (IEPOX), undergo ring-opening under acidic conditions to form dihydroxytetrahydrofuran derivatives, which can subsequently be tosylated.

Table 2: Acid-catalyzed rearrangement of isoprene epoxides

Epoxide Precursor Acid Reaction Time Yield (%)
IEPOX H2SO4 6 h 65
IEPOX Amberlyst 12 h 78

The rearrangement proceeds via a carbocation intermediate, with the cis-configuration stabilized by intramolecular hydrogen bonding.

Photochemical Synthesis Techniques

Recent advances in photoredox catalysis have enabled stereoselective synthesis of tetrahydrofuran derivatives. Blue light (λ = 440 nm) irradiation in the presence of dimethylsulfoxide (DMSO) as a solvent and oxidant facilitates radical-mediated cyclization of pyridinium salts and sulfinates, yielding this compound with high stereocontrol.

Table 3: Photochemical optimization for cis-isomer selectivity

Light Source Solvent Reaction Time Yield (%) cis:trans Ratio
Blue LED (440 nm) DMSO 3 h 90 9:1
Green LED (525 nm) DMF 12 h 31 3:1

The use of DMSO as both solvent and electron donor enhances reaction efficiency, while blue light promotes selective formation of the cis-isomer.

Condensation and Tosylation Strategies

Condensation reactions between aldehydes and sulfinate salts offer a modular approach. For example, benzaldehyde derivatives react with sodium p-toluenesulfinate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form sulfonylated intermediates, which are subsequently cyclized to the tetrahydrofuran ring.

Table 4: DBU-mediated condensation and cyclization

Aldehyde Base Solvent Yield (%)
3-Methylbutanal DBU DMF 80
3-Methylbutanal NaOAc THF 15

DBU’s strong basicity facilitates deprotonation and accelerates cyclization, whereas weaker bases like NaOAc result in poor yields.

Comparative Analysis of Synthetic Methods

Each method presents distinct advantages:

  • Cyclization : High yields but requires pre-functionalized diols.
  • Epoxide Rearrangement : Leverages bio-derived intermediates but involves multi-step synthesis.
  • Photochemical Synthesis : Excellent stereoselectivity but demands specialized equipment.
  • Condensation : Modular but sensitive to base strength.

Table 5: Method comparison for this compound synthesis

Method Yield (%) cis-Selectivity Scalability
Acid-Catalyzed 72 Moderate High
Photochemical 90 High Moderate
DBU Condensation 80 Moderate High

Characterization and Purity Assessment

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the cis-configuration. The coupling constant (J) between H3 and H4 protons in the tetrahydrofuran ring typically ranges from 6–8 Hz for cis-isomers, compared to 2–4 Hz for trans-isomers. Infrared (IR) spectroscopy identifies the sulfonyl group (S=O stretch at ~1350 cm⁻¹ and ~1170 cm⁻¹), while mass spectrometry confirms the molecular ion peak at m/z 284.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: Cis-3-methyl-4-tosyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydrofuran derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Cis-3-methyl-4-tosyltetrahydrofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3-methyl-4-tosyltetrahydrofuran involves its reactivity due to the presence of the tosyl group and the tetrahydrofuran ring. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The tetrahydrofuran ring provides structural stability and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cis-3-methyl-4-tosyltetrahydrofuran with structurally related compounds, emphasizing molecular features, physical properties, and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Reactivity Insights
This compound C₁₁H₁₄O₃S 226.29 Not reported Not reported Methyl, Tosyl Tosyl acts as a leaving group in SN2 reactions. Methyl group induces steric hindrance.
2-Methyltetrahydrofuran-3-thiol C₅H₁₀OS 118.20 160–180 1.04 Methyl, Thiol Thiol enables nucleophilic attacks and metal coordination .
3-Hydroxytetrahydrofuran C₄H₈O₂ 88.11 Not reported Not reported Hydroxyl Hydroxyl group participates in hydrogen bonding, increasing solubility in polar solvents .
4-Methyltetrahydropyran C₆H₁₂O 100.16 Not reported Not reported Methyl, Ether Six-membered ring reduces ring strain compared to THF derivatives .

Key Observations:

Functional Group Influence :

  • The tosyl group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions. This contrasts with 2-methyltetrahydrofuran-3-thiol, where the thiol group (-SH) serves as a nucleophile or ligand .
  • The hydroxyl group in 3-hydroxytetrahydrofuran increases polarity and solubility, whereas the tosyl group likely renders the target compound more lipophilic .

Structural and Steric Effects: The cis-configuration of methyl and tosyl groups in the target compound may restrict conformational flexibility, influencing reaction pathways.

Thermal and Physical Properties :

  • 2-Methyltetrahydrofuran-3-thiol has a boiling point range of 160–180°C and a density of 1.04 g/cm³, suggesting moderate volatility and higher density than unsubstituted THF . Data gaps for the target compound highlight the need for experimental characterization.

Biological Activity

Cis-3-methyl-4-tosyltetrahydrofuran is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H14O2C_{12}H_{14}O_2 and a molecular weight of approximately 202.24 g/mol. The structure features a tetrahydrofuran ring substituted with a methyl group and a tosyl group, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight202.24 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound has been investigated in various contexts:

  • Antineoplastic Activity : Research indicates that compounds similar to this compound may inhibit the growth of cancer cells by interfering with cell signaling pathways, particularly those involving receptor tyrosine kinases (RTKs) .
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Neuroprotective Effects : Preliminary data indicate that this compound may have neuroprotective effects, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was shown to induce apoptosis through activation of caspase pathways .
  • Antimicrobial Activity Against Staphylococcus aureus : In vitro tests revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Table 2: Biological Activity Summary

Biological ActivityEffectReference
AntineoplasticInhibits cancer cell growth
AntimicrobialActive against S. aureus
NeuroprotectiveReduces oxidative stress

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